N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide
Description
N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide is a benzamide derivative featuring a benzo[cd]indole core substituted with an ethyl-oxo group at position 1-2 and a carbamothioyl (-NHCSS-) linker at position 6, connected to a benzamide moiety. Characterization methods likely include NMR, IR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-24-17-12-11-16(14-9-6-10-15(18(14)17)20(24)26)22-21(27)23-19(25)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZYNZFCUIVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=CC=C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structural features include an indole core fused with a benzene ring, an ethyl group, and a carbamothioyl moiety. This compound exhibits significant potential for various biological applications, particularly in the fields of oncology and inflammation.
The molecular formula of this compound is , with a molecular weight of approximately 304.37 g/mol. The compound is characterized by its ability to interact with biological targets involved in critical cellular processes.
Biological Activity
Preliminary studies have indicated that this compound exhibits several notable biological activities:
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Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Specific studies have indicated interactions with proteins involved in signaling pathways associated with cancer progression, such as the MAPK and PI3K/Akt pathways.
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Anti-inflammatory Effects :
- Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
- It has been observed to reduce the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
-
Neuroprotective Properties :
- Some studies have hinted at its potential neuroprotective effects, particularly in conditions characterized by oxidative stress and neuroinflammation.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Binding Affinity : The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways related to cancer and inflammation.
| Target | Interaction Type | Potential Effect |
|---|---|---|
| MAPK Pathway | Inhibition | Reduced cell proliferation |
| COX Enzymes | Inhibition | Decreased inflammation |
| Apoptosis Regulators | Modulation | Induction of programmed cell death |
Case Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range.
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In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These studies highlight its potential therapeutic efficacy in oncology.
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Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide exhibited similar anticancer properties but lacked the anti-inflammatory effects observed with N-(1-ethyl...carbamothioyl)benzamide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, based on evidence-derived
Table 1: Structural and Functional Comparison of Benzo[cd]indol-derived Benzamides
Key Observations:
Structural Diversity :
- The target compound’s benzo[cd]indole core distinguishes it from simpler phenyl-based analogs (e.g., ). This bicyclic system may enhance π-π stacking interactions in protein binding.
- The carbamothioyl group in the target compound and derivatives provides hydrogen-bonding capacity, critical for interactions with biological targets like proteases .
The absence of bioactivity data for the target compound underscores the need for empirical studies, though its thiourea group and aromatic core suggest similar therapeutic avenues.
Synthetic and Analytical Methods :
- All analogs employ standard characterization techniques (NMR, X-ray). The target compound’s crystal structure could be resolved using SHELXL, as demonstrated in .
Table 2: Computational and Binding Data for Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
